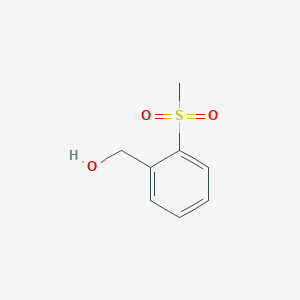

2-(Methylsulfonyl)benzyl Alcohol

Description

2-(Methylsulfonyl)benzyl alcohol (CAS: 22821-77-8) is an ortho-substituted benzyl alcohol derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 2-position of the aromatic ring. This compound is notable for its role in medicinal chemistry, particularly as a key structural component in synthetic ligands for Liver X Receptor β (LXRβ). For example, compound 514V, which incorporates this compound, demonstrated 27-fold selectivity for LXRβ over LXRα and is under clinical evaluation for atopic dermatitis . Its electron-withdrawing sulfonyl group enhances stability and modulates electronic properties, making it valuable in drug design and organic synthesis.

Properties

IUPAC Name |

(2-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXFAGRISWUJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622025 | |

| Record name | [2-(Methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35196-11-3, 864265-08-7 | |

| Record name | [2-(Methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methanesulfonylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with Methanesulfonyl Chloride

The most direct route to 2-(Methylsulfonyl)benzyl Alcohol involves the reaction of benzyl alcohol derivatives with methanesulfonyl chloride (MsCl). In anhydrous dichloromethane or tetrahydrofuran (THF), benzyl alcohol reacts with MsCl in the presence of a tertiary amine base such as triethylamine (TEA) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation .

Reaction Conditions:

-

Molar Ratio: 1:1.2 (benzyl alcohol to MsCl)

-

Temperature: 0–25°C

-

Solvent: THF or DCM

-

Base: 1.5 equivalents of TEA

The reaction typically achieves yields of 70–85% after aqueous workup and purification via silica gel chromatography . Side products, such as over-sulfonated derivatives, are minimized by controlling stoichiometry and reaction time.

Retro-Michael Addition Pathways

Recent advances in retro-Michael chemistry have enabled the synthesis of methylsulfonyl-containing compounds. In one protocol, ((2-(methylsulfonyl)ethoxy)methyl)benzene undergoes retro-Michael decomposition in the presence of allyl alcohol and a catalytic base (e.g., KOH or DBU) at elevated temperatures .

Key Experimental Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10 mol% KOH |

| Temperature | 140°C |

| Reaction Time | 1–24 hours |

| Yield of Product | 57–65% (after 1 h at 140°C) |

This method leverages the reversibility of Michael adducts to regenerate the methylsulfonyl moiety, though scalability remains limited due to energy-intensive conditions .

Catalytic Hydrogenation of Sulfonyl Precursors

Palladium- and nickel-catalyzed hydrogenation offers a redox-neutral pathway to this compound. Starting from 2-(methylsulfonyl)benzaldehyde, hydrogenation at 50–70°C under 0.1–0.6 MPa H₂ pressure selectively reduces the aldehyde group to an alcohol .

Optimized Protocol:

-

Catalyst: 5 mol% Pd/C or Raney Ni

-

Solvent: Ethanol or methanol

-

Yield: 91–97% (post-distillation)

This method is industrially favored for its high atom economy and minimal waste generation .

Grignard Reagent-Mediated Sulfonylation

Copper-catalyzed cross-coupling reactions between benzyl Grignard reagents and methylsulfonyl electrophiles provide a modular approach. For example, 2-bromo-5-methylbenzyl alcohol reacts with methylsulfonylmagnesium bromide in THF at 0°C, followed by oxidative workup .

Critical Parameters:

-

Catalyst: 10 mol% CuI

-

Temperature: 0°C to room temperature

-

Purification: Column chromatography (hexane/ethyl acetate)

-

Yield: 42–50%

While lower-yielding, this method allows precise regiocontrol in polysubstituted benzyl alcohols .

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Nucleophilic Substitution | 85 | High | Moderate |

| Retro-Michael Addition | 65 | Low | High |

| Catalytic Hydrogenation | 97 | High | Low |

| Grignard Sulfonylation | 50 | Moderate | High |

Industrial applications prioritize catalytic hydrogenation for its yield and scalability, while laboratory-scale syntheses favor nucleophilic substitution for simplicity .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)benzyl Alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Benzyl sulfide.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfonyl)benzyl Alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)benzyl Alcohol involves its interaction with specific molecular targets. For instance, when used as an inhibitor precursor, it targets enzymes like polo-like kinase by binding to their active sites, thereby inhibiting their activity. This inhibition can disrupt cell cycle progression, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Positional Isomers: 4-(Methylsulfonyl)benzyl Alcohol

- Structure : Para-substituted methylsulfonyl group (CAS: 22821-77-8).

- Applications : Used as a carboxyl-protective group in peptide synthesis due to its selective cleavage under basic conditions .

- Key Differences :

- The para-substitution reduces steric hindrance compared to the ortho isomer, improving accessibility in reactions.

- Lower acidity (weaker electron-withdrawing effect at para position) may reduce stability in acidic environments compared to the ortho isomer.

2-(Methylsulfonyl)phenol

- Structure: Phenol derivative with a 2-methylsulfonyl group (CAS: 27489-33-4).

- Properties: Molecular weight 172.2 g/mol; higher acidity (pKa ~8–9) due to resonance stabilization of the phenoxide ion .

- Applications: Intermediate in agrochemicals and dyes. The phenolic -OH group enables hydrogen bonding, enhancing solubility in polar solvents compared to benzyl alcohol derivatives.

2-(Methylsulfonyl)ethanol

- Structure : Aliphatic alcohol with a terminal methylsulfonyl group (CAS: 15205-66-0).

- Properties : Molecular weight 124.15 g/mol; lower boiling point and higher water solubility than aromatic analogues due to the absence of a benzene ring .

- Applications : Reagent for synthesizing sulfur-containing polymers and surfactants.

2-Methoxybenzyl Alcohol

- Structure : Methoxy (-OCH₃) substituent at the 2-position (CAS: 612-16-8).

- Properties : Electron-donating methoxy group reduces acidity (pKa ~14–15) and increases lipophilicity compared to sulfonyl-containing analogues .

- Applications : Common in fragrance synthesis and as a protecting group in organic chemistry.

Comparative Data Table

Research Findings and Key Contrasts

Electronic Effects :

- The sulfonyl group in this compound withdraws electrons, increasing acidity (pKa ~10) compared to 2-methoxybenzyl alcohol (pKa ~14–15). This enhances its stability in basic conditions and reactivity in nucleophilic substitutions .

- Para-substituted 4-(methylsulfonyl)benzyl alcohol exhibits reduced steric strain, favoring its use in peptide synthesis as a protective group .

Biological Activity: The ortho-substituted sulfonyl group in this compound is critical for LXRβ selectivity, likely due to optimal steric and electronic interactions with the receptor’s binding pocket . In contrast, aliphatic 2-(methylsulfonyl)ethanol lacks aromaticity, limiting its utility in receptor-targeted drug design but favoring applications in material science .

Reactivity and Stability: 2-(Methylsulfonyl)phenol’s phenolic -OH group allows for rapid derivatization (e.g., etherification), whereas benzyl alcohol derivatives require harsher conditions for similar transformations . Benzyl alcohol derivatives (e.g., 2-methoxybenzyl alcohol) are prone to oxidation under acidic conditions, while sulfonyl-substituted analogues show enhanced oxidative stability .

Biological Activity

2-(Methylsulfonyl)benzyl alcohol (MSBA), a synthetic compound characterized by its unique methylsulfonyl group attached to a benzyl alcohol moiety, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₁O₃S. The presence of the methylsulfonyl group enhances its solubility and reactivity compared to unsubstituted benzyl alcohol, potentially increasing its bioactivity. The compound's structure allows it to interact with biological targets such as enzymes and receptors, which is critical for its therapeutic applications.

Estrogen Receptor Modulation

One of the most significant findings regarding MSBA is its ability to modulate bone resorption through selective binding to estrogen receptors. This characteristic positions it as a potential candidate for the development of selective estrogen receptor modulators (SERMs), which could be beneficial in treating osteoporosis and other bone-related diseases. Unlike traditional estrogen therapies, MSBA does not exhibit feminizing side effects, making it a safer alternative for patients who require estrogenic activity without the associated risks .

While specific mechanisms of action for MSBA are not fully elucidated, it is hypothesized that its interaction with estrogen receptors leads to downstream effects on gene expression related to bone metabolism. Additionally, the compound may influence inflammatory pathways through modulation of cytokine production or inhibition of inflammatory mediators.

Study 1: Bone Resorption Modulation

A study highlighted the role of MSBA in modulating bone resorption by demonstrating its selective binding affinity for estrogen receptors. In vitro assays showed that MSBA could significantly reduce osteoclast formation, which is crucial for bone resorption processes. This suggests that MSBA could be developed into a therapeutic agent for osteoporosis management.

Study 2: Inflammatory Response

Another investigation assessed the impact of MSBA on inflammatory markers in cell cultures. Results indicated that treatment with MSBA led to a reduction in pro-inflammatory cytokines while increasing anti-inflammatory mediators. This dual effect suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of MSBA, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| Benzyl Alcohol | C₆H₅CH₂OH | Simple aromatic alcohol |

| 4-Methylbenzyl Alcohol | C₇H₈O | Contains a methyl group on the phenol ring |

| 2-Hydroxy-4-methylbenzenesulfonic Acid | C₇H₈O₃S | Sulfonic acid derivative |

Uniqueness : The methylsulfonyl group in MSBA distinguishes it from other benzyl alcohol derivatives by enhancing solubility and potentially improving biological activity.

Future Directions for Research

Given the promising biological activities exhibited by MSBA, further research is warranted to explore its full therapeutic potential. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies are needed to elucidate the specific molecular pathways through which MSBA exerts its effects.

- Clinical Trials : Conducting clinical trials will be essential to assess the safety and efficacy of MSBA in humans.

- Exploration of Derivatives : Investigating derivatives of MSBA may lead to compounds with enhanced bioactivity or reduced side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Methylsulfonyl)benzyl Alcohol, and how can purity be ensured?

- Methodology : A multi-step approach is common for sulfonyl alcohols. For example, 3-hydroxybenzyl alcohol can be reacted with methanesulfonyl chloride (2 equivalents) to introduce the sulfonyl group . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by -NMR and HPLC (>98% purity) are recommended. Physical properties like melting point (e.g., 137–140°C for structural analogs ) should align with literature values.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR to confirm the benzyl alcohol backbone and sulfonyl group position. For example, methoxybenzyl alcohols show distinct aromatic proton shifts (δ 6.7–7.4 ppm) .

- HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., observed vs. calculated mass for analogs in ).

- FT-IR : Peaks near 1150 cm (S=O stretching) and 3200–3400 cm (–OH) confirm functional groups.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and monitor decomposition temperatures (e.g., analogs like 2-methoxybenzyl alcohol have bp 248–250°C ).

- Solubility Tests : Evaluate in polar (e.g., DMSO, methanol) and non-polar solvents to guide reaction design.

- pH Stability : Incubate in buffers (pH 2–12) and quantify degradation via HPLC .

Advanced Research Questions

Q. How can contradictions in reaction outcomes involving this compound be resolved?

- Methodology :

- Mechanistic Studies : Use isotopic labeling (e.g., ) to track oxygen sources in esterification or hydrolysis reactions. Evidence from suggests avoiding nucleophilic substitution pathways due to lack of byproduct formation.

- Kinetic Analysis : Compare rate constants under varying temperatures (Arrhenius plots) to identify dominant pathways.

- Side Reaction Screening : Monitor for sulfonate esters or disulfides via LC-MS .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for sulfonyl group reactions.

- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., enzymes) to predict binding affinities .

- Electrostatic Potential Maps : Identify nucleophilic attack sites using software like Gaussian .

Q. How does this compound function as a protective group in peptide synthesis?

- Methodology :

- Esterification : React with carboxylic acids using EDCI/HOBt in chloroform (78–100% yield for 4-(methylsulfonyl)benzyl esters ).

- Selective Deprotection : Cleave under mild acidic conditions (e.g., TFA/CHCl) while preserving other protective groups.

- Validation : Confirm via MALDI-TOF MS and amino acid analysis .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.